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Executive Technical Summary

Compound ldentity: 2-Chloro-1-(4-chlorophenyl)ethanol CAS Registry Number: 6378-66-1
Molecular Formula: CsHsCl20 Molecular Weight: 191.05 g/mol [1][2]

This guide details the structural characterization of 2-Chloro-1-(4-chlorophenyl)ethanol, a
vicinal chlorohydrin serving as a pivotal intermediate in the synthesis of imidazole-based
antifungal agents and agrochemicals. Its structure features a secondary alcohol adjacent to a
chloromethyl group, creating a stereogenic center at the C1 position.

The analysis prioritizes the differentiation of this compound from its structural isomers (e.g., 2-
(4-chlorophenyl)ethanol) and the quantification of its enantiomeric purity, which is decisive for
the biological activity of downstream pharmaceutical products.[3][4]

Molecular Architecture & Stereochemistry[1]

The molecule consists of a para-chlorophenyl ring attached to a 2-chloro-1-hydroxyethyl tail.[1]
The presence of two chlorine atoms—one aryl and one alkyl—imparts distinct isotopic
signatures and reactivity profiles.
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Stereogenic Center

The C1 carbon is chiral.[1] In drug development, the specific enantiomer (typically R or S)
dictates potency.[1]

o Configuration: The absolute configuration is determined by the spatial arrangement of the -
OH, -CH2Cl, and -Ar groups.[1]

o Conformation: Intramolecular hydrogen bonding between the hydroxyl proton and the alkyl
chlorine (OH---Cl) can stabilize specific gauche conformations in non-polar solvents,
influencing NMR coupling constants.

Isotopic Signature

The presence of two chlorine atoms results in a characteristic mass spectral isotope pattern:
e M+ (190): ~100% relative abundance (3°CI/3>CI)[1]
e M+2 (192): ~64% relative abundance (3>CI/3CI)[1]
e M+4 (194): ~10% relative abundance (3’CI/’CI)[1]

Synthetic Context & Impurity Logic

Understanding the synthesis is prerequisite to effective structural analysis.[1] The compound is
typically generated via the reduction of 2-chloro-1-(4-chlorophenyl)ethanone (CAS 937-20-2).

Reaction Pathway & Impurities

The following diagram illustrates the synthesis and potential impurity landscape.

Target Product IfpH > 8 Impurity B
2-Chloro-1-(4-chlorophenyl)ethanol L-dpHze | 4-Chlorostyrene Oxide
(CAS 6378-66-1) (Base-catalyzed cyclization)

Major Path

Starting Material
2-Chloro-1-(4-chlorophenyl)ethanone
(CAS 937-20-2)

Reduction
(NaBH4 or Biocatalysis)

Side Reaction -
______________ Impurity A

1-(4-Chlorophenyl)ethanol
(Over-reduction/Dechlorination)
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Figure 1: Synthetic pathway and critical impurity genesis.[4] High pH during workup risks
epoxide formation.

Spectroscopic Characterization (The "Fingerprint")

Nuclear Magnetic Resonance (NMR)

The *H NMR spectrum is defined by the ABX spin system of the chlorohydrin tail (-CH(OH)-
CH2CI).

Table 1: Predicted *H NMR Shifts (CDCls, 400 MHz)
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Coupling /
Moiety Shift (8, ppm) Multiplicity Integration Structural

Note

AA'BB' system
Ar-H (ortho) 7.35-7.40 Doublet (d) 2H characteristic of

p-substitution.[1]

Overlap possible
Ar-H (meta) 7.28-7.33 Doublet (d) 2H depending on
solvent.[1]

The "X" part of
the ABX system.

CH-OH 4.85—-4.95 dd or ddd 1H
[1] Coupled to
CHz and OH.[1]
Diastereotopic
protons (AB
) part).[1] Distinct
CH2-Cl 3.60 - 3.75 Multiplet 2H

chemical shifts

due to chirality.

[1]

Shift varies with
-OH 2.50 - 3.00 Broad s/d 1H concentration
and H-bonding.

13C NMR Key Signals:
¢ C-OH (Methine): ~73-74 ppm.[5]
e C-Cl (Methylene): ~50-51 ppm.[5]

e Aromatic C-Cl: ~134 ppm (quaternary).[1]

Mass Spectrometry (GC-MS)[1]

« lonization: Electron Impact (El, 70 eV).[1]
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e Base Peak: m/z 139/141 (Loss of -CH2ClI group, forming the stable 4-chlorobenzyl cation).

e Molecular lon: m/z 190/192/194 (Distinctive 9:6:1 cluster).[1]

Infrared Spectroscopy (FT-IR)
e O-H Stretch: 3300-3400 cm~?* (Broad, strong).[1]

e C-CI Stretch: 600-800 cm~1 (Strong bands, often split due to alkyl vs. aryl Cl).[1]
e Aromatic C=C: 1490, 1600 cm~1.[6]

Analytical Protocols
Protocol A: Enantiomeric Purity by Chiral HPLC

Because the compound is a chlorohydrin, standard C18 columns cannot separate the
enantiomers.[1] A polysaccharide-based chiral stationary phase is required.[1]

Method Parameters:

Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose tris(3,5-
dimethylphenylcarbamate)).[1]

Dimensions: 250 mm x 4.6 mm, 5 pm particle size.[1]

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 220 nm (Absorption of chlorobenzene moiety).

Temperature: 25°C.

Self-Validating Check:

« Inject the racemic starting material or a racemate standard first.[1]

e Ensure resolution (Rs) > 1.5 between the R and S peaks.[3]
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« If peaks merge, lower Isopropanol content to 95:5.[1]

Protocol B: Chemical Purity by GC-FID

Gas Chromatography is preferred for chemical purity due to the volatility of the chlorohydrin.

Inlet: Split mode (20:1), 250°C.

Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25um).[1]

Carrier Gas: Helium @ 1.2 mL/min.[1]

Oven Program:

o Hold 50°C for 2 min.

o Ramp 15°C/min to 280°C.

o Hold 5 min.

» Detection: FID @ 300°C.

Data Interpretation:

e RT ~ 8-10 min: Target Alcohol.

e RT < Target: Ketone precursor (lower polarity).[1]

e RT > Target: Dimeric ether impurities (if harsh acidic workup was used).

Workflow Visualization

The following diagram outlines the logical flow for full structural release of a batch.
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Figure 2: Analytical decision matrix for validating 2-Chloro-1-(4-chlorophenyl)ethanol
batches.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. bgb-analytik.com [bgb-analytik.com]

2. 2-CHLORO-1-(4-CHLORO-PHENYL)-ETHANOL synthesis - chemicalbook
[chemicalbook.com]

. pdf.benchchem.com [pdf.benchchem.com]

. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
. 1-(2-Chlorophenyl)-1-ethanol(13524-04-4) 1H NMR [m.chemicalbook.com]

. rsc.org [rsc.org]

. pdf.benchchem.com [pdf.benchchem.com]

. pdf.benchchem.com [pdf.benchchem.com]

°
(] [e0] ~ » ol S w

. benchchem.com [benchchem.com]
¢ 10. pdf.benchchem.com [pdf.benchchem.com]

¢ To cite this document: BenchChem. [Structural Analysis of 2-Chloro-1-(4-
chlorophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345576#2-chloro-1-4-chlorophenyl-ethanol-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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